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Compound of Interest

Compound Name: 4-Chloro-6-fluoronicotinic acid

CAS No.: 1211525-00-6

Cat. No.: B581868

Get Quote

Executive Summary & Chemical Profile
4-Chloro-6-fluoropyridine-3-carboxylic acid is a high-value heterocyclic building block

characterized by a trifunctional core: a carboxylic acid for amide coupling, and two

differentiated electrophilic sites (C4-Cl and C6-F) for nucleophilic aromatic substitution (

). Its utility lies in the orthogonal reactivity of the halogen substituents, allowing for sequential,
regioselective functionalization—a critical feature for Fragment-Based Drug Design (FBDD).
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Property Value Note

CAS Number 1211525-00-6

Formula

Molecular Weight 175.54 g/mol

Appearance White to off-white solid Hygroscopic tendency

Predicted pKa ~3.5 (COOH)
Pyridine N basicity is

suppressed by F/Cl

logP (Calc) 1.2 - 1.5 Lipophilic scaffold

H-Bond Donors/Acceptors 1 / 4

Structural Analysis & Electronic Properties
The reactivity of this scaffold is dictated by the interplay between the electron-poor pyridine ring

and its substituents.

Pyridine Nitrogen (N1): Acts as an electron sink, activating C2 (C6) and C4 positions.

Carboxylic Acid (C3): An electron-withdrawing group (EWG) via induction (-I) and resonance

(-M). It strongly activates the C4 position (ortho) and the C6 position (para-like relationship).

Fluorine (C6): Highly electronegative. In

reactions, the C-F bond is highly polarized, stabilizing the Meisenheimer intermediate. Being
ortho to N1, it is the most reactive site.

Chlorine (C4): Activated by N1 (para) and C3-COOH (ortho). However, it is generally less

reactive than C6-F toward "hard" nucleophiles due to the superior leaving group ability of

fluorine in

regimes.

Diagram 1: Electronic Reactivity Map
The following diagram visualizes the electrophilic susceptibility of the core carbons.
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Caption: Reactivity hierarchy of the pyridine core. Red indicates the highest susceptibility to

nucleophilic attack.

Synthetic Pathways & Manufacturing
While often purchased, the synthesis of this core typically proceeds via Halex (Halogen

Exchange) or oxidative pathways.

Route A: Halex Reaction (Industrial Preferred)
Starting from 4,6-dichloronicotinic acid ethyl ester, controlled fluorination is performed.

Reagents: Anhydrous KF (or CsF), 18-crown-6 (catalyst).

Solvent: Sulfolane or DMSO (high boiling, polar aprotic).

Conditions: 100–120°C.

Selectivity: The C6-Cl (ortho to N) exchanges faster than C4-Cl due to the stabilization of the

transition state by the ring nitrogen.

Hydrolysis: Subsequent acid hydrolysis yields the free acid.

Route B: Oxidative Functionalization
Starting from 2-fluoro-4-chloro-5-methylpyridine:
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Oxidation:

or

oxidation of the methyl group converts it to the carboxylic acid.

Advantage: Avoids regioselectivity issues of halogenation if the starting material is

isomerically pure.

Reactivity & Functionalization Protocols
This section details the self-validating protocols for diversifying the scaffold.

Regioselective (The C6-F Displacement)
The C6-fluorine is the "hot" spot. It can be displaced by primary/secondary amines or alkoxides

under mild conditions, leaving the C4-chlorine intact for later steps.

Protocol: C6-Amination

Setup: Dissolve 1.0 eq of 4-chloro-6-fluoropyridine-3-carboxylic acid in anhydrous THF or

DMF.

Base: Add 2.5 eq of DIPEA (Hunig's base). Note: Excess base is required to neutralize the

carboxylic acid first.

Nucleophile: Add 1.1 eq of the amine (

).

Reaction: Stir at 0°C to RT. Monitor by LC-MS.[1][2]

Validation: Disappearance of parent peak (M+) and appearance of product (M-F+Nuc).

Workup: Acidify to pH 4 to precipitate the product or extract with EtOAc.

Amide Coupling (C3-COOH)
The carboxylic acid can be coupled to amines using standard peptide chemistry. However,

avoid using nucleophilic bases (like DMAP) that might trigger
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at the C6 position.

Recommended System:

Coupling Agent: HATU or

(Propylphosphonic anhydride).

Base: NMM (N-methylmorpholine) or DIPEA.

Solvent: DMF or DCM.

Caution: If the C6-F is still present, keep temperatures <40°C to prevent displacement by the

amine coupling partner before the amide bond forms.

Diagram 2: Sequential Functionalization Workflow
This workflow illustrates the logical order of operations to maximize yield and purity.
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Starting Material:
4-chloro-6-fluoropyridine-

3-carboxylic acid

Path A: C6 Displacement First
(Recommended for mild Nucleophiles)

Path B: Amide Coupling First
(Recommended if Nucleophile is weak)

Step 1: SnAr at C6 (F)
Reagent: R-NH2, DIPEA, 0°C

Step 1: Amide Coupling at C3
Reagent: R'-NH2, HATU, <20°C

Intermediate A:
4-chloro-6-amino-nicotinic acid

Step 2: Amide Coupling at C3
Reagent: R'-NH2, HATU

Final Scaffold:
Multisubstituted Pyridine

Intermediate B:
4-chloro-6-fluoro-nicotinamide

Step 2: SnAr at C6 (F)
Reagent: R-NH2, Heat

Click to download full resolution via product page

Caption: Decision tree for sequential functionalization. Path A is generally preferred to avoid

side reactions.

Handling & Stability
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-F bond is stable,

but the carboxylic acid can catalyze slow hydrolysis of the halogens if moisture is present.

Safety:

Corrosive: The free acid is an irritant.

HF Generation: In the presence of strong Lewis acids or high temperatures with moisture,

trace HF may be generated. Use plasticware or HF-resistant glassware if harsh acidic

conditions are employed.

Toxicity: Treat as a potential sensitizer and kinase inhibitor precursor (bioactive).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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